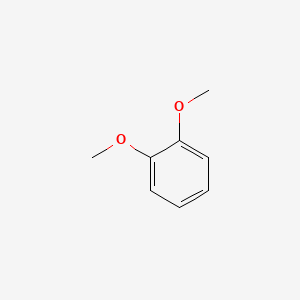

Veratrole

Descripción

1,2-Dimethoxybenzene has been reported in Physarum polycephalum, Averrhoa carambola, and other organisms with data available.

structure

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047065 | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid or liquid; mp = 22-23 deg C; [Merck Index] Colorless liquid; mp = 22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid | |

| Record name | Veratrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.086 | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | Veratrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-16-7 | |

| Record name | Veratrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61WJZ2Q41I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | 1,2-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Veratrole chemical properties and molecular structure

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Veratrole

Introduction

This compound, systematically known as 1,2-dimethoxybenzene, is an organic aromatic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5] It is the dimethyl ether derivative of pyrocatechol.[3][4][5] This colorless liquid or crystalline solid possesses a pleasant, sweet, vanilla-like odor.[4][6] this compound is found naturally in some plants and is an insect attractant.[4][5][7] Due to its electron-rich aromatic ring, it serves as a versatile building block in organic synthesis for pharmaceuticals, fragrances, and other fine chemicals.[3][4][8] It is relatively electron-rich and readily undergoes electrophilic substitution reactions.[3][4][5]

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups (-OCH₃) at adjacent (ortho) positions.[2] X-ray crystallography studies have revealed that in the solid state, the methoxy groups are in a trans conformation relative to each other and are slightly twisted out of the plane of the benzene ring by -5.0 and +8.6 degrees.[9]

The structure and electronic properties of this compound have been extensively studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy, as well as computational methods like Density Functional Theory (DFT).[10][11]

Physicochemical Properties

This compound is a white crystalline solid or a colorless liquid at room temperature, with its melting point being close to ambient temperature.[2][4][12] It is slightly soluble in water but soluble in many organic solvents such as alcohol, diethyl ether, and acetone.[1][4][6]

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₂ | [1][2][4][6][12] |

| Molecular Weight | 138.16 g/mol | [2][4][6][12] |

| Melting Point | 15 - 23 °C | [1][2][4][6] |

| Boiling Point | 206 - 207 °C (at 760 mmHg) | [1][2][4][6][12] |

| Density | 1.084 g/mL at 25 °C | [1][4][12] |

| Refractive Index (n²⁰/D) | 1.533 - 1.536 | [1][2][4] |

| Flash Point | 87 °C (189 °F) | [1][4] |

| Vapor Pressure | 0.47 - 0.63 hPa at 25 °C | [2][4][6] |

| Water Solubility | Slightly soluble (6.69 g/L) | [1][3][4][6] |

| LogP | 1.60 - 2.22 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopy | Data | References |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 6.89 (m, 4H, Ar-H), 3.86 (s, 6H, 2x -OCH₃) | [2] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 149.17, 120.90, 111.54, 55.75 | [2] |

| IR Spectroscopy | Key absorptions for C-O stretching and aromatic C-H bending. | [10][11][13][14] |

| UV-Vis Spectroscopy | Absorption bands related to π→π* transitions of the aromatic ring. | [11][13][15] |

Reactivity and Synthetic Applications

The two methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution.[10] This makes this compound a valuable precursor in the synthesis of more complex molecules.

Key Reactions:

-

Bromination: this compound can be easily brominated with N-bromosuccinimide (NBS) to yield 4-bromothis compound.[4][5]

-

Formylation (Vilsmeier-Haack Reaction): It reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce veratraldehyde (3,4-dimethoxybenzaldehyde), an important intermediate in the pharmaceutical and fragrance industries.[8]

-

Demethylation: this compound can be demethylated by certain enzymes, such as cytochrome P-450 found in Streptomyces setonii.[7]

Experimental Protocols

Synthesis of this compound via Methylation of Catechol

A common laboratory and industrial method for preparing this compound is the methylation of catechol.

Methodology: This protocol is based on a high-yield synthesis using dimethyl carbonate as a methylating agent.[10][16][17]

-

Charging the Reactor: In a three-necked flask equipped with a stirrer, add an aqueous solution, followed by catechol and dimethyl carbonate at a temperature of 0-5 °C.[16][17]

-

Catalyst Addition: Add the catalyst, benzyltrimethylammonium chloride, to the mixture while stirring.[16][17]

-

pH Control: Add a base (e.g., liquid caustic soda) dropwise to maintain the reaction system's pH between 8 and 9.[16][17]

-

Gradient Heating: Gradually heat the mixture to 100 °C in stages. For instance, heat to 40°C and hold, then to 75°C and hold, and finally to 100°C.[17]

-

Reflux: Once at 100 °C, continue heating to reflux the mixture.[16][17]

-

Workup: After the reflux is complete, allow the mixture to stand and separate into layers. Remove the lower aqueous layer. Wash the remaining oil phase with a base solution to obtain crude this compound.[16][17]

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[16][17] This method can achieve yields exceeding 99%.[10]

Synthesis of Veratraldehyde from this compound (Vilsmeier-Haack Reaction)

This protocol describes the formylation of this compound to produce 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[8]

Methodology:

-

Vilsmeier Reagent Formation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at or below 18°C. This forms the Vilsmeier reagent.[8]

-

Reaction with this compound: Add this compound dropwise to the Vilsmeier reagent, keeping the temperature between 10-20°C. After the addition, heat the mixture to 85-95°C and maintain for several hours until the consumption of this compound is complete (monitored by GC or TLC).[8]

-

Hydrolysis: Cool the reaction mixture to 60°C and slowly transfer it into a mixture of ice and water to hydrolyze the intermediate.[8]

-

Extraction: Add a solvent like 1,2-dichloroethane (B1671644) and stir. Allow the layers to separate and collect the organic layer.[8]

-

Purification: Remove the solvent by distillation. The crude product can then be purified by distillation to yield veratraldehyde.[8]

Spectroscopic Characterization Protocol (General)

Objective: To confirm the identity and purity of a synthesized this compound sample.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Compare the obtained chemical shifts, integration, and multiplicity with reference spectra to confirm the structure.[2][11]

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of liquid this compound between two KBr plates (for liquid samples) or mix a solid sample with KBr powder and press it into a pellet.

-

Obtain the IR spectrum using an FT-IR spectrometer.

-

Identify characteristic peaks for aromatic C-H, C=C, and C-O bonds to confirm functional groups.[14]

-

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane).

-

Record the UV-Vis spectrum in a quartz cuvette.

-

Observe the absorption maxima (λₘₐₓ) corresponding to the electronic transitions of the aromatic system.[11]

-

References

- 1. This compound [chembk.com]

- 2. This compound | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]

- 4. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 5. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Solid-state structure of 1,2-dimethoxybenzene (this compound) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. This compound | 91-16-7 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [drugfuture.com]

- 13. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 15. researchgate.net [researchgate.net]

- 16. CN106518631A - Preparing method for this compound - Google Patents [patents.google.com]

- 17. CN106518631B - A kind of preparation method of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1,2-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 1,2-dimethoxybenzene, a versatile aromatic compound widely utilized in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a building block in the creation of complex molecules.

Core Chemical Identity

IUPAC Nomenclature: 1,2-dimethoxybenzene[2][3]

Commonly known by its trivial name, veratrole, 1,2-dimethoxybenzene is also referred to as pyrocatechol (B87986) dimethyl ether.[1][3] It is an organic compound with the chemical formula C₈H₁₀O₂.[3][4] This colorless liquid possesses a characteristic pleasant and aromatic odor.[5][6]

Physicochemical Properties

1,2-dimethoxybenzene is characterized by the following properties, which are crucial for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Weight | 138.16 g/mol | [1][3] |

| Melting Point | 22-23 °C | [4] |

| Boiling Point | 206-207 °C | [4][7] |

| Density | 1.084 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.533 | [7] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and acetone. | [6][7] |

| Flash Point | 92 °C | [6] |

Synthesis Methodologies

Several methods are employed for the synthesis of 1,2-dimethoxybenzene, with the choice of route often depending on the availability of starting materials, desired yield, and scalability. The most common synthetic pathways start from catechol, guaiacol, or o-aminoanisole.[2]

| Starting Material | Key Reagents | Typical Yield | Notes | References |

| Catechol | Dimethyl sulfate (B86663), Sodium hydroxide | High | A widely used and high-yielding method. The reaction involves the methylation of both hydroxyl groups of catechol. | [2][8] |

| Catechol | Chloromethane, Strong base (e.g., NaOH, KOH) | ~95% | Reaction is carried out in a high-pressure reactor. | [3][9] |

| Guaiacol | Methylation reagents | High | Guaiacol is the monomethyl ether of catechol. This method completes the methylation to form this compound. | [2][3] |

| o-Anisidine | Diazotization followed by hydrolysis and methylation | - | A multi-step process involving the conversion of the amino group to a hydroxyl group, which is then methylated. | [2] |

Experimental Protocols

Synthesis of 1,2-Dimethoxybenzene from Catechol

This protocol describes a common laboratory-scale synthesis of 1,2-dimethoxybenzene using catechol and dimethyl sulfate.

Materials:

-

Catechol

-

Dimethyl sulfate (Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood)

-

Sodium hydroxide

-

Water

-

Reaction vessel with stirring and temperature control

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a reaction vessel, dissolve catechol in an aqueous solution of sodium hydroxide.

-

While stirring vigorously, add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for a set period to ensure the completion of the reaction.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with water and brine to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the mixture and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure 1,2-dimethoxybenzene.

Role in Drug Development and Organic Synthesis

1,2-dimethoxybenzene is a valuable precursor in the synthesis of a wide array of pharmaceutical active ingredients (APIs) and other complex organic molecules.[6][10] Its electron-rich aromatic ring is readily susceptible to electrophilic aromatic substitution, making it a versatile building block.

Key applications include:

-

Synthesis of Isoboride: Used in the treatment of angina and arrhythmia.[10]

-

Synthesis of Tetrahydropalmatine: A hypnotic and analgesic drug.[10]

-

Fungicide Production: It is a crucial intermediate in the synthesis of the fungicide enoxymorpholine.[10]

-

Flavor and Fragrance Industry: Its pleasant aroma makes it a component in various flavors and fragrances.[6]

Logical Relationships and Experimental Workflows

Electrophilic Aromatic Substitution of 1,2-Dimethoxybenzene

The two methoxy (B1213986) groups on the benzene (B151609) ring are ortho, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to them and increase the rate of reaction. This directing effect is a fundamental concept in its application in organic synthesis.

Experimental Workflow: Synthesis of Veratraldehyde from 1,2-Dimethoxybenzene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1,2-dimethoxybenzene to produce veratraldehyde (3,4-dimethoxybenzaldehyde), a key intermediate in various syntheses.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Research Progress on the Synthesis of 1,2-dimethoxybenzene_Chemicalbook [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 5. 1,2-Dimethoxybenzene SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. 1,2-Dimethoxybenzene CAS 91-16-7 | Industrial & Lab Use | Aure Chemical [aurechem.com]

- 7. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 8. CN114230446A - A kind of preparation method of veratrol - Google Patents [patents.google.com]

- 9. Synthesizing method for 1,2-dimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical Properties of Veratrole

For Researchers, Scientists, and Drug Development Professionals

Veratrole, systematically known as 1,2-dimethoxybenzene, is an organic compound of significant interest in various scientific domains, including organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective handling, application, and the design of new synthetic pathways. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental methodologies and a logical visualization of its phase transitions.

Core Physical Properties

This compound is a colorless liquid or crystalline solid with a characteristic pleasant odor.[1] Its physical state at ambient temperature is dependent on the surrounding thermal conditions, transitioning from a solid to a liquid at its melting point.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, compiled from various reputable sources. These values are essential for a range of applications, from reaction engineering to formulation development.

| Physical Property | Value | Conditions |

| Melting Point | 15 - 23 °C | - |

| Boiling Point | 206 - 207 °C | @ 760 mmHg |

| Density | 1.084 g/mL | at 25 °C |

| Vapor Pressure | 0.47 - 0.63 hPa | at 25 °C |

| Water Solubility | Slightly soluble (approx. 3.67 - 6.69 g/L) | at 25 °C |

| Solubility in Organic Solvents | Miscible | Alcohol, ether, acetone, methanol |

| Refractive Index | 1.533 - 1.536 | at 20 °C |

| Flash Point | 87 °C | Closed Cup |

| Molecular Weight | 138.16 g/mol | - |

| LogP (Octanol/Water) | 1.60 | - |

Experimental Protocols: Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of this compound. Standard laboratory procedures for these measurements are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.[2][3][4]

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[2][4]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.[2][3] The presence of impurities will typically cause a depression and broadening of the melting point range.[2][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Phase Transition Diagram of this compound

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature, highlighting its melting and boiling points.

Caption: Phase transitions of this compound with increasing temperature.

References

Solubility characteristics of veratrole in common organic solvents

An In-depth Guide to the Solubility Characteristics of Veratrole in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of chemical compounds is paramount for procedural efficacy and product formulation. This compound (1,2-dimethoxybenzene), a naturally occurring organic compound, is a key building block in the synthesis of various pharmaceuticals and fragrances. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Qualitative and Quantitative Solubility of this compound

This compound is generally characterized as being soluble in a variety of common organic solvents. Qualitative assessments consistently indicate its solubility in alcohols, ethers, ketones, and esters. Conversely, it is described as being only slightly soluble in water. One source suggests a water solubility of 6.69 g/L, while another predicts a value of 1.42 g/L.[1][2]

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) |

| Water | Water | Slightly Soluble[1][3][4][5][6] | 6.69 g/L[1][4] / 1.42 g/L (predicted)[2] |

| Alcohols | Methanol | Soluble[1][5][6] | Data not available |

| Ethanol | Soluble[1][5][6][7] | Data not available | |

| Ethers | Diethyl Ether | Soluble[1][5][6] | Data not available |

| Ketones | Acetone | Soluble[1][5][6] | Data not available |

| Halogenated | Dichloromethane | Soluble | Data not available |

| Chloroform | Soluble | Data not available | |

| Esters | Ethyl Acetate | Soluble | Data not available |

| Aromatics | Toluene | Soluble | Data not available |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental process. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is suitable for substances like this compound.[8][9][10][11]

The Shake-Flask Method

Principle: This method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks, each containing a precise volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant-temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved through filtration using a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standard solutions and the saturated sample solution at the wavelength of maximum absorbance (λmax) for this compound. Construct a calibration curve and determine the concentration of the sample.

-

High-Performance Liquid Chromatography (HPLC): This method is particularly useful for complex mixtures or when higher precision is required. A validated HPLC method with a suitable column and mobile phase is used to separate and quantify this compound. A calibration curve is generated using standard solutions of known concentrations.

-

Gas Chromatography (GC): Given this compound's volatility, GC can also be an effective method for quantification. Similar to HPLC, a calibrated GC system is required.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as molar concentration (mol/L) at the specified temperature.

-

Experimental Workflow Visualization

The logical flow of the shake-flask method for determining this compound's solubility can be visualized as follows:

Logical Relationship for Solubility Testing

The decision-making process for selecting an appropriate analytical method for quantification is crucial for obtaining accurate solubility data. The following diagram illustrates the logical relationships in this process.

References

- 1. This compound [chembk.com]

- 2. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]

- 3. Page loading... [guidechem.com]

- 4. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of Veratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of veratrole (1,2-dimethoxybenzene). This compound is a common building block in organic synthesis and its spectroscopic signatures are fundamental for reaction monitoring and structural confirmation. This document outlines the key spectral data, provides a detailed interpretation, and includes standardized experimental protocols for data acquisition.

This compound: Structure and Symmetry

This compound, with the chemical formula C₈H₁₀O₂, possesses a plane of symmetry that significantly simplifies its NMR spectra. Due to this symmetry, there are only three distinct types of carbon atoms and two unique sets of protons, leading to fewer signals than the total number of atoms would suggest. Understanding this molecular symmetry is the first step in accurately interpreting its NMR data.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by two main signals, corresponding to the aromatic protons and the methoxy (B1213986) group protons.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~6.89 | Multiplet | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |

| 2 | ~3.86 | Singlet | 6H | Methoxy Protons (-OCH₃) |

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1]

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, consistent with its molecular symmetry.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~149.17 | C1, C2 (Carbons attached to -OCH₃) |

| 2 | ~120.90 | C4, C5 |

| 3 | ~111.54 | C3, C6 |

| 4 | ~55.75 | Methoxy Carbons (-OCH₃) |

Note: Data acquired in CDCl₃.[1]

Interpretation of the NMR Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits a high-field singlet and a more complex downfield multiplet.

-

The Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are chemically identical and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at approximately 3.86 ppm.[1] The integration of this peak corresponds to six protons.

-

The Aromatic Protons: The four aromatic protons give rise to a multiplet around 6.89 ppm.[1] Due to the symmetry of the molecule, the protons at positions 3 and 6 are equivalent, as are the protons at positions 4 and 5. This creates an AA'BB' spin system, which results in a complex, pseudo-symmetrical multiplet rather than two simple doublets. The integration of this region confirms the presence of four protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear picture of the carbon framework of this compound.

-

C1 and C2: These two carbons are directly bonded to the electronegative oxygen atoms of the methoxy groups, which deshields them significantly. As a result, they resonate at the lowest field, around 149.17 ppm.[1]

-

C4 and C5: These carbons are further from the electron-donating methoxy groups and appear at approximately 120.90 ppm.[1]

-

C3 and C6: These carbons are ortho and para to the methoxy groups, and experience a shielding effect due to resonance. This causes them to appear at a higher field, around 111.54 ppm.[1]

-

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons are the most shielded in the molecule, appearing at the highest field, around 55.75 ppm.[1]

Experimental Protocols for NMR Data Acquisition

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of pure this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol 2: ¹H NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Typically set to 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Protocol 3: ¹³C NMR Data Acquisition

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment is typically used (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set to approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR Spectral Interpretation

The interpretation of NMR spectra follows a logical progression from initial data acquisition to final structure elucidation.

Caption: A generalized workflow for NMR spectral interpretation.

References

In-Depth Technical Guide to the Analysis of Veratrole using FTIR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of veratrole (1,2-dimethoxybenzene). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of analytical workflows and fragmentation pathways to facilitate a deeper understanding of these methodologies.

Introduction to this compound Analysis

This compound, a naturally occurring organic compound with the chemical formula C₈H₁₀O₂, is a key precursor in the synthesis of various pharmaceutical compounds and fragrances. Accurate and detailed analysis of this compound is crucial for quality control, reaction monitoring, and metabolic studies. FTIR spectroscopy provides valuable information about the functional groups present in the molecule, while mass spectrometry elucidates its molecular weight and fragmentation pattern, aiding in structural confirmation and identification.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. The resulting spectrum is a unique fingerprint of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples due to its simplicity and minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR crystal. A Bruker Tensor 27 FT-IR or similar instrument is suitable.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.

-

Sample Application: Place a small drop of neat this compound liquid onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Quantitative Data: FTIR Spectral Peaks of this compound

The following table summarizes the characteristic infrared absorption bands for this compound, with their corresponding vibrational modes and assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3050 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | Strong | C-H Stretch | Methyl (CH₃) group |

| ~1590 | Strong | C=C Stretch | Aromatic ring |

| ~1465 | Strong | C-H Bend | Methyl (CH₃) group |

| ~1250 | Strong | C-O Stretch | Aryl-alkyl ether |

| ~1140 | Strong | C-O Stretch | Aryl-alkyl ether |

| ~1025 | Strong | In-plane C-H Bend | Aromatic ring |

| ~745 | Strong | Out-of-plane C-H Bend | ortho-disubstituted benzene |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source, such as a single quadrupole or an ion trap analyzer. An Orbitrap Fusion Lumos or similar high-resolution mass spectrometer can provide highly accurate mass data.

Procedure:

-

Sample Introduction: Introduce a small amount of this compound into the ion source. For a liquid sample, this is typically done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺•), which is a radical cation.

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic fragment ions.

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Quantitative Data: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 138 | 100 | [M]⁺• (Molecular Ion) | [C₈H₁₀O₂]⁺• |

| 123 | 85 | [M - CH₃]⁺ | [C₇H₇O₂]⁺ |

| 108 | 15 | [M - 2CH₃]⁺• or [M - H₂CO]⁺• | [C₆H₄O₂]⁺• or [C₇H₈O]⁺• |

| 95 | 30 | [M - CH₃ - CO]⁺ | [C₆H₇O]⁺ |

| 77 | 25 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ | [C₅H₅]⁺ |

Visualizations

The following diagrams illustrate the general workflow for the analysis of a chemical compound and the specific fragmentation pathway of this compound in mass spectrometry.

Caption: General experimental workflow for the analysis of this compound using FTIR and Mass Spectrometry.

Caption: Proposed mass spectrometry fragmentation pathway of this compound under electron ionization.

Unveiling Veratrole: A Technical Guide to the Natural Occurrence and Isolation of 1,2-Dimethoxybenzene from Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural occurrence, biosynthesis, and isolation of 1,2-dimethoxybenzene, also known as veratrole, from plant sources. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

1,2-Dimethoxybenzene is a naturally occurring organic compound found in a variety of plants. It is recognized for its pleasant odor and its role as an insect attractant, playing a crucial part in the pollination of certain plant species.[1][2] The biosynthesis of this compound in plants has been elucidated, primarily through studies on species like Silene latifolia (white campion).[3][4]

Natural Occurrence and Quantitative Data

1,2-Dimethoxybenzene has been identified as a volatile organic compound emitted from the flowers of several plant species. Its presence is particularly well-documented in Silene latifolia, where it acts as a potent attractant for nocturnal moth pollinators.[3][4] The emission of this compound from Silene latifolia flowers exhibits a nocturnal rhythm, with significantly higher amounts released at night to attract its specific pollinators.[5][6] While the presence of 1,2-dimethoxybenzene has been noted in the aroma profiles of other plants such as coffee and raspberry, specific quantitative data for these sources remains less documented in readily available literature.[7][8][9]

The following table summarizes the available quantitative data on the emission of 1,2-dimethoxybenzene from Silene latifolia.

| Plant Species | Plant Part | Emission Rate (ng/flower/hour) | Analytical Method | Reference |

| Silene latifolia | Flowers | 1.36 ± 0.49 (Female, Night) | Dynamic Headspace, GC-MS | [3] |

| Silene latifolia | Flowers | 3.86 ± 1.25 (Male, Night) | Dynamic Headspace, GC-MS | [3] |

| Silene latifolia | Flowers | 0.027 ± 0.027 (Female, Day) | Dynamic Headspace, GC-MS | [3] |

Biosynthesis of 1,2-Dimethoxybenzene

The biosynthetic pathway of 1,2-dimethoxybenzene in plants, particularly in Silene latifolia, originates from the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to benzoic acid and then to salicylic (B10762653) acid. Salicylic acid is subsequently converted to catechol, which is then methylated to form guaiacol (B22219). The final step involves the methylation of guaiacol by the enzyme guaiacol O-methyltransferase (GOMT) to produce 1,2-dimethoxybenzene.[4][10][11]

Isolation and Characterization of 1,2-Dimethoxybenzene

The isolation of 1,2-dimethoxybenzene from plant material typically involves the extraction of volatile compounds, followed by purification and characterization. The methodologies can be adapted based on the plant matrix and the desired purity of the final product.

Experimental Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection and Analysis

This method is suitable for the qualitative and quantitative analysis of volatile compounds emitted from living plant tissues, such as flowers.

-

Materials:

-

Solid-Phase Microextraction (SPME) device with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).[12]

-

Gas Chromatograph-Mass Spectrometer (GC-MS).[12]

-

Glass enclosure for the plant material (e.g., a bell jar or a custom-made glass chamber).

-

Purified air or nitrogen supply.

-

-

Procedure:

-

Enclose the plant material (e.g., a single flower) in the glass chamber.

-

Purge the chamber with purified air or nitrogen to remove ambient contaminants.

-

Expose the SPME fiber to the headspace of the enclosed plant material for a defined period (e.g., 30 minutes to 2 hours) to allow for the adsorption of volatile compounds.[12]

-

Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

-

Analyze the desorbed compounds using a suitable GC temperature program and MS detection parameters.

-

Identify 1,2-dimethoxybenzene based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of 1,2-dimethoxybenzene using an internal or external standard calibration curve.

-

2. Steam Distillation for Extraction of Essential Oils

Steam distillation is a common method for extracting essential oils and other volatile compounds from dried or fresh plant material.[13]

-

Materials:

-

Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel).

-

Heating mantle or other heat source.

-

Plant material (e.g., leaves, flowers), ground or chopped.

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane).

-

Separatory funnel.

-

Drying agent (e.g., anhydrous sodium sulfate).

-

Rotary evaporator.

-

-

Procedure:

-

Place the prepared plant material into the biomass flask of the steam distillation apparatus.

-

Add water to the boiling flask and heat to generate steam.

-

Pass the steam through the plant material, which will cause the volatile compounds, including 1,2-dimethoxybenzene, to vaporize.

-

The steam and volatile compound mixture travels to the condenser, where it cools and liquefies.

-

Collect the distillate, which will consist of an aqueous layer and an immiscible essential oil layer.

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Extract the aqueous layer with an organic solvent to recover any dissolved 1,2-dimethoxybenzene.

-

Combine the organic extracts, dry over a drying agent, and remove the solvent using a rotary evaporator to obtain the crude essential oil containing 1,2-dimethoxybenzene.

-

3. Solvent Extraction and Column Chromatography for Purification

This protocol is suitable for isolating 1,2-dimethoxybenzene from a crude plant extract or essential oil.

-

Materials:

-

Crude plant extract or essential oil.

-

Organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol).

-

Silica (B1680970) gel for column chromatography.

-

Chromatography column.

-

Fraction collector or collection tubes.

-

Thin Layer Chromatography (TLC) plates and developing chamber.

-

UV lamp for visualization.

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Prepare a silica gel slurry in the same solvent and pack the chromatography column.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).

-

Collect the eluting solvent in fractions.

-

Monitor the separation of compounds in the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions that contain pure 1,2-dimethoxybenzene (as determined by TLC comparison with a standard).

-

Evaporate the solvent from the combined pure fractions to obtain isolated 1,2-dimethoxybenzene.

-

4. Characterization

The identity and purity of the isolated 1,2-dimethoxybenzene should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern. The mass spectrum of the isolated compound should match that of a known standard of 1,2-dimethoxybenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the isolated compound.[1][2] The chemical shifts and coupling constants should be consistent with the structure of 1,2-dimethoxybenzene.

This technical guide provides a foundational understanding of the natural occurrence and isolation of 1,2-dimethoxybenzene from plant sources. The detailed protocols and visual diagrams are intended to aid researchers in their efforts to study and utilize this valuable natural product.

References

- 1. A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 1,2-Dimethoxybenzene(91-16-7) 1H NMR spectrum [chemicalbook.com]

- 3. Identification of white campion (Silene latifolia) guaiacol O-methyltransferase involved in the biosynthesis of this compound, a key volatile for pollinator attraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Qualitative and quantitative analyses of flower scent in Silene latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. casopisnvd.rs [casopisnvd.rs]

- 10. researchgate.net [researchgate.net]

- 11. Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. researchgate.net [researchgate.net]

The Enzymatic Leap from Guaiacol to Veratrole: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of veratrole from guaiacol (B22219), a key O-methylation reaction with significance in flavor and fragrance chemistry, as well as in the broader context of phenylpropanoid metabolism. This document details the enzymatic machinery, precursor pathways, quantitative kinetics, and the experimental protocols required to study this conversion.

The Core Biosynthetic Pathway: O-Methylation of Guaiacol

The direct biosynthesis of this compound (1,2-dimethoxybenzene) from guaiacol (2-methoxyphenol) is catalyzed by the enzyme guaiacol O-methyltransferase (GOMT) . This enzyme facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of guaiacol, yielding this compound and S-adenosyl-L-homocysteine (SAH).[1]

This enzymatic step is a crucial component of the broader phenylpropanoid pathway in certain plants, which is responsible for the synthesis of a wide array of secondary metabolites.

Upstream Biosynthesis of Guaiacol

The precursor, guaiacol, is also a product of the phenylpropanoid pathway. Its biosynthesis can proceed through at least two distinct routes in plants:

-

From Catechol: In tomato (Solanum lycopersicum), guaiacol is synthesized from catechol through a methylation step catalyzed by catechol-O-methyltransferase (CTOMT1) .[2][3]

-

From Phenylalanine via Benzoic and Salicylic (B10762653) Acid: In white campion (Silene latifolia), a more complex pathway has been elucidated. L-phenylalanine is first converted to benzoic acid (BA), which is then hydroxylated to form salicylic acid (SA). Subsequent enzymatic steps, which are not yet fully characterized, lead to the formation of guaiacol.[1][4][5]

Quantitative Data on this compound Biosynthesis

The efficiency of the enzymatic conversion of guaiacol to this compound is influenced by the kinetic properties of the specific GOMT enzyme and the reaction conditions.

| Enzyme | Source Organism | Substrate | Km (µM) | Other Kinetic Parameters | Optimal pH | Optimal Temperature (°C) | Reference |

| EjOMT1 | Eriobotrya japonica (Loquat) | Guaiacol | 35 | Not specified | Not specified | Not specified | [6] |

| SlGOMT1 | Silene latifolia (White Campion) | Guaiacol | Not specified | Not specified | Not specified | Not specified | [1] |

| CTOMT1 | Solanum lycopersicum (Tomato) | Catechol | Not specified | Preferentially methylates catechol | Not specified | Not specified | [2] |

Table 1: Kinetic Parameters of O-Methyltransferases in this compound and Guaiacol Biosynthesis

| Precursor Fed (5 mM) | Fold Increase in this compound Emission | Reference |

| Guaiacol | 30-fold | [4] |

| Catechol | 6-fold | [4] |

| Benzoic Acid (BA) | ~2-fold | [4] |

| Salicylic Acid (SA) | ~2-fold | [4] |

Table 2: In Vivo Feeding Experiment Results in Silene latifolia

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathways and a general experimental workflow for studying this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of GOMT

This protocol is adapted from studies on plant O-methyltransferases.

Objective: To produce and purify recombinant GOMT for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector containing the GOMT gene into a competent E. coli expression strain.

-

Culture Growth: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the recombinant GOMT with elution buffer.

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

In Vitro GOMT Enzyme Assay

Objective: To measure the enzymatic activity of purified GOMT.

Materials:

-

Purified GOMT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Guaiacol stock solution

-

S-adenosyl-L-methionine (SAM) stock solution

-

Quenching solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific concentration of guaiacol, and purified GOMT enzyme.

-

Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Reaction Initiation: Start the reaction by adding SAM to a final concentration (e.g., 200 µM).

-

Incubation: Incubate the reaction at the desired temperature for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Extraction: Add an equal volume of organic solvent, vortex thoroughly, and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to quantify the amount of this compound produced.

-

Controls: Include negative controls without enzyme and without SAM to ensure that product formation is enzyme- and cofactor-dependent.

Plant Volatile Collection and Analysis

This protocol describes a dynamic headspace collection method.

Objective: To collect and analyze volatile compounds, including guaiacol and this compound, emitted from plant tissues.

Materials:

-

Living plant material (e.g., flowers, leaves)

-

Volatile collection chamber (e.g., glass jar or oven bag)

-

Air pump and flow meter

-

Adsorbent trap (e.g., Porapak Q or Tenax TA)

-

Solvent for elution (e.g., dichloromethane (B109758) or hexane) with an internal standard

-

GC-MS for analysis

Procedure:

-

Chamber Setup: Enclose the plant material in the collection chamber, ensuring a good seal.

-

Airflow: Use a push-pull system where purified air is pushed into the chamber at a constant flow rate (e.g., 1 L/min), and air is pulled out through the adsorbent trap at a slightly lower flow rate (e.g., 0.8 L/min).

-

Collection: Collect volatiles for a defined period (e.g., 4-24 hours).

-

Elution: After collection, elute the trapped volatiles from the adsorbent with a small volume of solvent containing a known amount of an internal standard.

-

Analysis: Inject an aliquot of the eluate into a GC-MS for separation, identification, and quantification of the volatile compounds. Identification is typically done by comparing mass spectra and retention times with those of authentic standards.

This guide provides a comprehensive overview of the biosynthesis of this compound from guaiacol, offering the necessary theoretical background and practical methodologies for researchers in the field. Further investigation into the specific GOMT enzymes from various organisms will undoubtedly reveal more about the diversity and regulation of this important metabolic pathway.

References

- 1. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]

- 5. Volatile collection and analysis [bio-protocol.org]

- 6. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Veratrole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrole (1,2-dimethoxybenzene) is a vital scaffold in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, making it a versatile starting material for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of the mechanism of electrophilic substitution reactions on the this compound ring, detailing the directing effects of the methoxy (B1213986) groups, and presenting available quantitative data on isomer distribution. Detailed experimental protocols for key reactions and an exploration of the biological significance of this compound derivatives in modulating cellular signaling pathways are also included.

Core Mechanism of Electrophilic Substitution on this compound

The two methoxy (-OCH₃) groups on the this compound ring are strong activating groups in electrophilic aromatic substitution (EAS) reactions. They increase the electron density of the aromatic ring through a resonance effect (+M), making it more nucleophilic and thus more reactive towards electrophiles compared to benzene.

The methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, this corresponds to positions 3, 4, 5, and 6. The resonance structures of the carbocation intermediate (the sigma complex or arenium ion) show that the positive charge is delocalized onto the oxygen atoms of the methoxy groups when the electrophile attacks at the ortho or para positions. This additional resonance stabilization is not possible for meta attack.

Due to the presence of two methoxy groups, the directing effects are combined. The positions most activated are 4 and 5, which are para to one methoxy group and ortho to the other. Positions 3 and 6 are ortho to one methoxy group but meta to the other, making them less activated than positions 4 and 5. Steric hindrance from the adjacent methoxy group can also influence the regioselectivity, often favoring substitution at the less hindered position 4 and 5.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution on this compound follows a three-step mechanism:

-

Generation of the Electrophile: A strong electrophile (E⁺) is generated from the reacting reagents, often with the help of a catalyst.

-

Formation of the Sigma Complex: The electron-rich π system of the this compound ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This is the rate-determining step of the reaction.

-

Removal of a Proton: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of electrophilic aromatic substitution on the this compound ring.

Quantitative Data on Electrophilic Substitution Reactions

Quantitative data on the isomer distribution in electrophilic substitution reactions of this compound is crucial for synthetic planning. While the ortho, para-directing effect of the methoxy groups is well-established, the precise ratio of isomers can vary with the electrophile and reaction conditions.

| Reaction Type | Electrophile/Reagents | Major Product(s) | Isomer Distribution (%) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ or HNO₃/Acetic Anhydride | 4-Nitrothis compound and 3-Nitrothis compound | Predominantly 4-nitro isomer. Dinitration leads exclusively to 4,5-dinitrothis compound.[1] | [1] |

| Halogenation | Br₂/Acetic Acid | 4-Bromothis compound (B120743) | High selectivity for the 4-bromo isomer. Dibromination yields 4,5-dibromothis compound. | |

| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid | 3,4-Dimethoxyacetophenone | High selectivity for acylation at position 4. | [2] |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis Acid | 4-Alkylthis compound | Generally favors substitution at the 4-position, but can be prone to polyalkylation. | [3] |

Note: The provided isomer distributions are based on available literature and may vary depending on the specific reaction conditions. For nitration, while the 4-nitro isomer is the major product of mononitration, dinitration shows exceptional regioselectivity for the 4,5-dinitro product[1].

Experimental Protocols

The following are detailed methodologies for key electrophilic substitution reactions on the this compound ring.

Nitration of this compound

Objective: To synthesize 4-nitrothis compound.

Materials:

-

This compound (1,2-dimethoxybenzene)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The nitration of the highly activated this compound ring is exothermic and temperature control is important[4].

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Wash the solid with a small amount of cold ethanol to remove unreacted starting material.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitrothis compound.

Bromination of this compound

Objective: To synthesize 4-bromothis compound.

Materials:

-

This compound (1,2-dimethoxybenzene)

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Ice